NSC 143773

Description

Properties

CAS No. |

65548-56-3 |

|---|---|

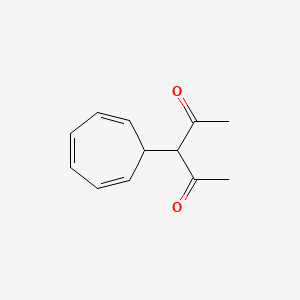

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-cyclohepta-2,4,6-trien-1-ylpentane-2,4-dione |

InChI |

InChI=1S/C12H14O2/c1-9(13)12(10(2)14)11-7-5-3-4-6-8-11/h3-8,11-12H,1-2H3 |

InChI Key |

YWNYRHVJXKBAJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1C=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonanoylpyridine typically involves the acylation of pyridine with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where pyridine reacts with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 2-Nonanoylpyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Nonanoylpyridine can undergo various chemical reactions, including:

Oxidation: The nonanoyl group can be oxidized to form carboxylic acids or ketones.

Reduction: The carbonyl group in the nonanoyl chain can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

Oxidation: Nonanoic acid or 2-nonanoylpyridine-3-carboxylic acid.

Reduction: 2-Nonanoylpyridine alcohol.

Substitution: 3-Nitro-2-nonanoylpyridine or 3-bromo-2-nonanoylpyridine.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Studies have investigated its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Medicine: Research has focused on its potential as an anti-inflammatory agent and its ability to modulate certain biological pathways.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nonanoylpyridine involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. It may also inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Clarification of Terminology

The term "NSC" in the provided literature consistently denotes Non-Structural Carbohydrates, which are dynamic carbon reserves (e.g., sugars, starch) in plants. These compounds are critical for plant metabolism, stress responses, and carbon allocation (–7). For example:

- Starch : Long-term storage carbohydrate in plants ().

- Sucrose and Fructans : Short-term reserves involved in osmotic regulation and stress adaptation ().

The query conflates "NSC" (plant carbohydrates) with a distinct chemical compound.

Analysis of Evidence Limitations

a. Plant Non-Structural Carbohydrates (NSCs)

Key findings include:

- Species-Specific NSC Allocation : For example, Mongolian oak (Quercus mongolica) allocates more soluble sugars to aboveground growth, while conifers prioritize root storage ().

- Environmental Responses : Drought stress alters NSC distribution in Caragana microphylla seedlings, with starch depletion in roots under severe stress ().

- Nutrient Interactions : NSC concentrations correlate with nitrogen and phosphorus levels in semi-arid tree species ().

b. Chemical Compounds in

describes a compound with CAS 918538-05-3 and compares it to structurally similar chemicals (e.g., pyrazolo-triazine derivatives). However, this compound is unrelated to plant NSCs and lacks the identifier "NSC 143773".

Recommended Next Steps

To resolve the ambiguity:

Verify the Identity of "this compound" :

- Confirm whether "this compound" refers to a plant-derived carbohydrate (unlikely, given the numbering) or a synthetic compound (e.g., a drug candidate or reference substance).

- Cross-check databases like PubChem, CAS Registry, or the National Service Center for Environmental Publications for validated identifiers.

Expand Literature Review :

- Investigate pharmacological or chemical databases (e.g., DrugBank, ChEMBL) for "this compound."

- Review National Cancer Institute (NCI) compound repositories, as "NSC" is historically used in their chemical inventory (e.g., NSC 732517 for cisplatin analogs).

Q & A

Q. How to present conflicting this compound data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.